Purity Specification: A Quantitative Benchmark for Batch-to-Batch Reproducibility
The compound's utility in quantitative research is directly tied to its defined purity. Commercially, N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine is specified at a purity of ≥95% (by LC/MS or NMR) . This is a critical specification that differentiates it from uncharacterized or lower-purity glycine analogs that could introduce confounding variables in downstream assays. For instance, an analog with unspecified purity could contain 10% or more of unreactive or inhibitory byproducts, whereas this compound's defined purity minimizes that risk . This specification is comparable to other research-grade building blocks like (3,4,5,6-Tetrahydropyridin-2-yl)glycine, which is also offered at 95+% purity, establishing a clear industry benchmark for reliable experimentation .
| Evidence Dimension | Analytical Purity |
|---|---|
| Target Compound Data | ≥95% purity (by LC/MS or NMR) |
| Comparator Or Baseline | Unspecified glycine analog or lower-purity batch (e.g., <90%) |
| Quantified Difference | ≥5% reduction in potential impurities relative to a 90% pure baseline |
| Conditions | Commercial product specification; analytical method varies by vendor |
Why This Matters
A quantified purity threshold ensures consistent starting material quality, which is paramount for reproducible biological activity assessments and structure-activity relationship (SAR) studies.
